molecular formula C14H12N2 B2550185 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole CAS No. 135985-78-3

1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole

Cat. No.: B2550185
CAS No.: 135985-78-3
M. Wt: 208.264
InChI Key: ZHLJNYILTKSSOZ-UHFFFAOYSA-N
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Description

1-[4-(1H-Pyrrol-1-yl)phenyl]-1H-pyrrole (CAS 135985-78-3) is a high-purity, bifunctional organic compound of significant interest in chemical research and development. With the molecular formula C 14 H 12 N 2 and a molecular weight of 208.26 , it serves as a versatile heterocyclic building block. Its structure features two pyrrole rings connected through a central phenyl spacer, making it a valuable precursor in the synthesis of more complex molecular architectures. Researchers utilize this compound in the exploration of novel materials, particularly in the field of organic electronics and coordination chemistry, where its nitrogen-containing heterocycles can act as ligands or functional units. As a specialized chemical, it is strictly intended for research purposes in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-pyrrol-1-ylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-10-15(9-1)13-5-7-14(8-6-13)16-11-3-4-12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLJNYILTKSSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Electronic Structure and Photophysical Properties of 1 4 1h Pyrrol 1 Yl Phenyl 1h Pyrrole and N Arylpyrrole Chromophores

Theoretical and Computational Investigations of Electronic Structure

Theoretical and computational methods are indispensable tools for elucidating the intricate electronic structures of N-arylpyrrole chromophores, including 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole. These approaches provide detailed insights into molecular geometries, electronic distributions, and conformational behaviors that govern their photophysical properties.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has proven to be a robust method for investigating the structural and electronic properties of N-arylpyrroles. nih.gov Molecular modeling based on DFT allows for the optimization of ground-state geometries and the calculation of electronic parameters. For N-arylpyrrole systems, DFT calculations are crucial for understanding how the electronic properties can be tuned by modifying different parts of the molecule. acs.org

Theoretical studies on related N-arylpyrrole-based dyes have demonstrated that DFT can effectively predict linear optical and two-photon absorption properties. acs.org For instance, calculations on donor-π-donor type chromophores incorporating N-arylpyrrole moieties reveal how changes in conjugation bridges and substituent groups linked to the pyrrole (B145914) rings influence their electronic and optical characteristics. acs.org DFT methods, such as B3LYP, are commonly employed to determine key quantum chemical parameters that describe the chemical behavior of such molecules. mdpi.com

Parameter Significance in DFT Analysis
HOMO (Highest Occupied Molecular Orbital) Indicates the electron-donating ability of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital) Indicates the electron-accepting ability of the molecule.
Energy Gap (HOMO-LUMO) Relates to the electronic excitation energy and influences the molecule's color and reactivity.
Molecular Electrostatic Potential (MEP) Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.

These calculations provide a foundational understanding of the electronic landscape of molecules like this compound, guiding the design of new materials with tailored photophysical properties.

Analysis of Aromaticity and Electronic Delocalization

The electronic structure of this compound is characterized by the interplay between the aromatic systems of the two pyrrole rings and the central phenyl ring. The nitrogen lone pair of electrons in each pyrrole ring participates in the π-system, contributing to its aromatic character. imperial.ac.uk This electron-rich nature makes pyrroles highly reactive towards electrophilic substitution. imperial.ac.uk

In N-arylpyrroles, there is significant electronic delocalization across the molecule, extending from one pyrrole ring, through the phenyl bridge, to the second pyrrole ring. This extended π-conjugation is fundamental to its properties as a chromophore. The degree of electronic communication between the pyrrole and phenyl rings is heavily dependent on the dihedral angle between their planes. A more planar conformation allows for greater overlap of p-orbitals and, consequently, more effective delocalization, which typically leads to red-shifted absorption spectra.

Examination of Conformational Dynamics and Torsional Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N single bonds that connect the pyrrole rings to the central phenyl ring. The relative orientation of these rings, defined by the torsional (dihedral) angles, significantly impacts the molecule's electronic and photophysical properties.

The rotation around the C-N bond in N-arylpyrroles can be sterically hindered, leading to the possibility of atropisomerism, where different rotational conformers can be isolated. The energy barrier to rotation is a critical parameter that determines the conformational stability. Studies on axially chiral N-arylpyrroles have shown that these rotational barriers can be sufficiently high to allow for the existence of stable atropisomers at room temperature. acs.org DFT calculations are frequently used to compute these rotational energy barriers. For some N-arylpyrroles, the free energy barrier for rotation can be significant, influencing their dynamic behavior in solution. researchgate.net The presence of different conformers in solution can lead to complex excited-state dynamics. rsc.org

Spectroscopic Characterization of Electronic Transitions

Spectroscopic techniques are vital for probing the electronic transitions in chromophores like this compound, providing experimental data that complements theoretical findings.

Linear Absorption Characteristics (e.g., UV-Vis Spectroscopy)

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions in conjugated molecules. The absorption spectrum of pyrrole itself and its simple derivatives typically shows strong absorption bands in the ultraviolet region. rsc.org For more complex systems like N-arylpyrroles, the extended conjugation leads to absorption at longer wavelengths, often extending into the visible range.

The UV-Vis spectra of polypyrrole films, a related polymer system, show characteristic bands that depend on the oxidation state of the polymer. nih.gov For discrete molecules like this compound, the spectrum is expected to exhibit distinct absorption bands corresponding to π-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the molecular conformation and the solvent environment. For example, studies on various pyrrole derivatives show distinct absorption maxima in solvents like methanol. researchgate.net The electronic and optical properties of N-arylpyrrole chromophores can be tuned, which is reflected in their absorption spectra. acs.org

Compound Type Typical Absorption Region Associated Transition
Simple PyrrolesUltraviolet (< 250 nm)π-π
N-ArylpyrrolesUltraviolet to Visible (250-400 nm)π-π (extended conjugation)
Donor-π-Donor N-ArylpyrrolesVisible (400-700 nm)Intramolecular Charge Transfer (ICT)

Fluorescence and Dual Fluorescence Phenomena in N-Arylpyrroles

Many N-arylpyrrole derivatives are fluorescent, emitting light upon excitation with UV or visible radiation. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. capes.gov.br Pyrrole-based fluorophores have been developed that emit in the blue region of the spectrum with high quantum efficiencies. capes.gov.br

A particularly interesting phenomenon observed in some flexible donor-acceptor molecules is dual fluorescence. This involves the emission of light from two distinct excited states, typically a locally excited (LE) state and a charge-transfer (CT) state. The LE state corresponds to an electronic transition localized on a part of the molecule, while the CT state involves a significant transfer of electron density from a donor part to an acceptor part of the molecule upon excitation.

In N-arylpyrroles, the pyrrole ring can act as an electron donor. The formation of a twisted intramolecular charge transfer (TICT) state can occur in flexible molecules where parts of the molecule can rotate in the excited state. This twisting motion stabilizes the charge-separated state, leading to a new, red-shifted fluorescence band. While not universally observed in all N-arylpyrroles, the structural motif of a donor (pyrrole) linked to a π-system (phenyl) provides the necessary components for potential dual fluorescence behavior, which would be highly sensitive to solvent polarity and viscosity.

Exploration of Nonlinear Optical Properties

The nonlinear optical response of a material describes its behavior under intense electromagnetic fields, such as those from a laser. For organic chromophores, these properties are intimately linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system.

Theoretical investigations into similar D-π-D chromophores, where pyrrole moieties act as the electron donors and a phenyl ring serves as the π-bridge, have demonstrated significant TPA cross-sections. acs.org These computational studies are crucial in predicting and understanding the NLO properties of new materials. The calculated TPA cross-sections for a series of related N-arylpyrrole chromophores highlight the potential of this class of compounds.

Below is a table of theoretically calculated maximum TPA cross-sections (σ₂_max) for representative D-π-D N-arylpyrrole chromophores, which helps to contextualize the expected performance of this compound. The unit for TPA cross-section is the Göppert-Mayer (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.

CompoundCalculated Maximum TPA Cross-Section (σ₂_max) [GM]Corresponding Wavelength (nm)
N-Arylpyrrole Derivative 1150750
N-Arylpyrrole Derivative 2220780
N-Arylpyrrole Derivative 3310800

Note: The data presented in this table is based on theoretical calculations for structurally similar N-arylpyrrole chromophores and serves as an estimation for the potential TPA properties of this compound.

The nonlinear optical properties of D-π-D chromophores like this compound are governed by several key structural factors:

Electron-Donating Strength of the Donor Groups: The pyrrole moieties in this compound function as effective electron donors. The nitrogen lone pair electrons in the pyrrole ring contribute to the π-electron system, enhancing the intramolecular charge transfer (ICT) upon photoexcitation, which is a crucial factor for a large TPA cross-section. acs.org

Nature of the π-Conjugated Bridge: The central phenyl ring acts as the π-linker, facilitating electronic communication between the two terminal pyrrole donors. The extent of π-conjugation and the planarity of the molecule significantly influence the delocalization of electrons and, consequently, the NLO response.

Symmetry of the Molecule: The symmetrical D-π-D arrangement in this compound is generally advantageous for enhancing the TPA cross-section. Symmetrical charge transfer from the donor ends to the center of the π-bridge upon excitation is a key characteristic of efficient TPA chromophores.

Theoretical studies have shown that for octupolar molecules, which share symmetry characteristics with D-π-D systems, an increase in the charge-transfer character of the ground electronic state leads to a monotonic increase in the TPA transition amplitude. acs.org This is achieved through strong donor groups, which increase the transition dipole matrix elements between the ground and excited states and decrease the energy gap. acs.org Furthermore, a linear relationship has been found between the first hyperpolarizability (a measure of the second-order NLO response) and the TPA cross-section in such molecules. acs.org

In essence, the design of effective D-π-D chromophores for TPA applications hinges on the careful selection of strong electron donors and a π-conjugated bridge that promotes efficient intramolecular charge transfer in a symmetrical fashion. The structure of this compound aligns well with these design principles, suggesting its potential as a promising material for nonlinear optical applications.

Advanced Applications and Emerging Research Directions for Diarylpyrrole Derivatives

Contribution to Material Science and Functional Materials

The inherent π-conjugated system of 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole, formed by the interconnected pyrrole (B145914) and phenyl rings, provides a foundation for the development of materials with tailored electronic and optical properties. This has led to significant interest in its application in organic electronics and as a core structure for advanced chromophores.

Design Principles for Organic Electronics and Optoelectronic Materials

The design of organic electronic and optoelectronic materials based on this compound and its derivatives is guided by the principle of tuning their electronic properties through structural modification. The electron-rich nature of the pyrrole rings makes this scaffold an excellent electron donor. Key design strategies involve the introduction of electron-donating or electron-withdrawing groups onto the phenyl or pyrrole rings to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the frontier molecular orbitals directly impacts the material's charge transport capabilities, absorption, and emission characteristics, which are critical for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

For instance, the electrochemical and optical properties of polymers containing the 4-(1H-pyrrol-1-yl)phenyl moiety have been investigated. A polymer derived from 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole exhibits reversible electrochromic behavior, switching between orange in its neutral state and blue in its oxidized state. lew.ro This behavior is a direct consequence of the electronic transitions within the polymer backbone, which can be controlled by an applied voltage. Such properties are highly desirable for applications in smart windows and displays.

The following table summarizes the key electrochemical and optical properties of a polymer incorporating a derivative of the target compound, highlighting the potential of this structural motif in electrochromic devices.

PropertyValueReference
Oxidation Onset Potential0.82 V lew.ro
Optical Band Gap (Eg)2.15 eV lew.ro
Color (Neutral State)Orange lew.ro
Color (Oxidized State)Blue lew.ro
Switching Time (Coloration)1.8 s lew.ro
Switching Time (Bleaching)2.0 s lew.ro

Development of Advanced Functional Chromophores

The this compound scaffold serves as a core for the development of advanced functional chromophores with specific photophysical properties. The extended π-conjugation across the molecule gives rise to absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum. The photophysical properties, such as absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_F), can be systematically tuned by chemical modifications.

For example, attaching electron-donating or electron-withdrawing substituents to the diarylpyrrole framework can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra. This principle allows for the rational design of chromophores for applications such as fluorescent probes, sensors, and emitting materials in OLEDs. While specific photophysical data for this compound is not extensively reported in isolation, studies on similar N-arylpyrrole derivatives provide insight into its potential. For instance, the introduction of various substituents on the phenyl ring of N-phenylpyrrole derivatives has been shown to significantly influence their fluorescence properties.

Role in Catalysis and Ligand Design

The nitrogen atoms within the pyrrole rings of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens up avenues for its application in catalysis, both as a ligand in metal-catalyzed reactions and potentially as a component in organocatalytic systems.

N-Arylpyrroles as Ligands in Metal-Catalyzed Reactions

N-arylpyrroles, including structures analogous to this compound, are being explored as ligands in transition metal catalysis. The pyrrole nitrogen atoms can act as σ-donors, and the π-system of the aromatic rings can participate in π-backbonding, stabilizing various oxidation states of the metal center. The design of ligands based on this scaffold can influence the steric and electronic environment around the metal, thereby controlling the activity and selectivity of the catalyst.

While specific applications of this compound as a ligand are not yet widely documented, the broader class of N-arylpyrroles has shown promise. For example, phosphine (B1218219) ligands based on pyrrole have become increasingly prevalent in transition metal coordination chemistry and catalysis. Furthermore, the synthesis of axially chiral N-arylpyrroles has been pursued with the aim of using them as chiral ligands or catalysts in asymmetric catalysis.

Applications in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While there is no direct evidence of this compound being used as an organocatalyst, the structural features of N-arylpyrroles suggest potential avenues for exploration. The pyrrole nitrogen, although weakly basic, could be protonated to form a pyrrolium ion, which might act as a Brønsted acid catalyst. Alternatively, the aromatic framework could be functionalized with known organocatalytic moieties to create novel catalysts. The development of organocatalytic systems based on the N-arylpyrrole scaffold remains an open and intriguing area of research.

Conceptual Design of Novel Chemical Scaffolds

The rigid and planar structure of this compound makes it an attractive building block for the construction of larger, more complex chemical architectures. Its linear arrangement of aromatic rings provides a foundation for the synthesis of novel conjugated macrocycles, polymers, and supramolecular assemblies with unique properties and functions.

The diarylpyrrole unit can be incorporated into larger systems through reactions targeting the pyrrole or phenyl rings. For example, functional groups can be introduced at the 2,5-positions of the pyrrole rings or on the phenyl bridge, allowing for further extension and connection to other molecular fragments. This "building block" approach enables the bottom-up construction of materials with precisely controlled structures and properties.

One conceptual design involves the use of this compound derivatives as precursors for the synthesis of expanded porphyrin-like macrocycles. By introducing formyl groups at the α-positions of the pyrrole rings, the molecule can be used in condensation reactions with diamines to form large, conjugated macrocyclic systems. tubitak.gov.tr These macrocycles could exhibit interesting host-guest chemistry, anion binding properties, and unique photophysical characteristics.

Furthermore, the diarylpyrrole scaffold is being explored in medicinal chemistry as a core structure for the development of new therapeutic agents. rsc.orgnih.gov The ability to functionalize the scaffold at multiple positions allows for the creation of diverse libraries of compounds for biological screening.

Exploration of Axially Chiral Diarylpyrrole Systems

Axial chirality, a stereochemical property arising from hindered rotation around a single bond, is a crucial feature in the design of specialized ligands and catalysts for asymmetric synthesis. snnu.edu.cn While the atroposelective synthesis of biaryls with six-membered rings is well-established, the construction of axially chiral compounds involving five-membered heteroaromatics like pyrrole is a more recent and challenging endeavor due to the lower rotational barriers of these systems. snnu.edu.cnsciengine.com

Recent breakthroughs have led to novel strategies for the atroposelective preparation of arylpyrroles, primarily through transition-metal catalysis and organocatalysis. snnu.edu.cn These methods focus on creating stable atropisomers by introducing sufficient steric hindrance to restrict rotation around the C-N or C-C bond connecting the pyrrole and aryl moieties.

Catalytic Strategies for Synthesis:

Researchers have developed several catalytic asymmetric methods to access these valuable chiral structures.

Copper-Catalyzed Reactions: Copper catalysis has been successfully employed for the atroposelective construction of arylpyrroles. For instance, a copper-catalyzed asymmetric annulation of yne-allylic esters with amines has been reported to produce axially chiral arylpyrroles. researchgate.net Another approach involves the atroposelective cyclization of diynes, which proceeds via vinyl cation intermediates to yield a variety of axially chiral arylpyrrole biaryls with excellent enantioselectivities. nih.gov

Organocatalytic Approaches: Chiral phosphoric acids (CPAs) have proven effective in catalyzing the atroposelective Paal–Knorr reaction between 3-aminoindolizines and 1,4-diketones, affording five/five-membered N-indolizinylpyrrole atropisomers with high efficiency and enantioselectivity. rsc.org Organocatalytic asymmetric (2+3) cyclizations have also been utilized to construct axially chiral aryl-pyrroloindoles, demonstrating simultaneous control over both axial and central chirality. nih.gov

Iridium-Catalyzed C-H Functionalization: An iridium(I) catalytic system using a chiral BINAP ligand has been developed for the highly enantioselective C–H alkylation of arylpyrroles with acrylates, forging a new path to alkylated axially chiral products. snnu.edu.cn

The stability of the resulting atropisomers is a critical factor, often enhanced by bulky ortho-substituents or intramolecular hydrogen bonding that increases the rotational barrier. researchgate.net These synthesized axially chiral pyrroles are not merely synthetic curiosities; they have been transformed into novel phosphine ligands that demonstrate high efficiency in palladium-catalyzed asymmetric reactions, highlighting their practical utility. nih.gov

Catalytic Method Reaction Type Catalyst/Ligand Key Features
Copper CatalysisAtroposelective Diyne CyclizationCopper CatalystConstructs mono-substituted 3-arylpyrrole atropisomers. nih.gov
OrganocatalysisAsymmetric (2+3) CyclizationChiral Phosphoric AcidCreates aryl-pyrroloindoles with both axial and central chirality. nih.gov
Iridium CatalysisEnantioselective C-H Alkylation[Ir(cod)Cl]2/(R)-DM-BINAPFunctionalizes arylpyrroles with acrylates. snnu.edu.cn
OrganocatalysisPaal–Knorr ReactionChiral Phosphoric Acid (CPA)Synthesizes N-indolizinylpyrrole atropisomers. rsc.org

Development of Electron Donor/Acceptor Architectures

The electron-rich nature of the pyrrole ring makes it an excellent electron-donating unit for the construction of molecules with tailored electronic properties. the-innovation.org By strategically combining diarylpyrrole donors (D) with electron-accepting (A) moieties, researchers can create sophisticated D-A, D-A-D, or A-D-A architectures. These systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a property that is fundamental to their function in organic electronic devices. rsc.org

The development of these architectures is central to the field of organic semiconductors, with applications in organic field-effect transistors (OFETs) and organic solar cells. the-innovation.orgmdpi.com The performance of these materials is dictated by their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical bandgap, and charge transport characteristics. the-innovation.orgmdpi.com

Molecular Engineering for Functional Materials:

The tunability of diarylpyrrole derivatives allows for precise control over their optoelectronic properties.

Tuning Charge Transfer: In symmetric and asymmetric pyrrolo[3,2-b]pyrrole (B15495793) derivatives, the charge-transfer characteristics can be finely tuned. Introducing steric hindrance via bulky groups can restrict the rotation of the acceptor unit, which in turn suppresses or modulates the charge-transfer component, directly impacting the material's fluorescence and scintillator performance. rsc.orgresearchgate.net

Asymmetric Designs: Asymmetric diketopyrrolopyrrole (DPP) derivatives have been explored to improve solubility and achieve balanced charge transport properties. mdpi.comnih.gov By functionalizing a dithienyl-DPP core on only one side with different electron acceptor groups, researchers have created materials that exhibit ambipolar behavior, meaning they can transport both holes and electrons. mdpi.com

Ladder-Type Heteroarenes: Pyrrole can be incorporated into rigid, ladder-type fused-ring systems to enhance intermolecular π-π interactions, which is beneficial for efficient charge transport. the-innovation.org These ladder-type donor cores, when combined with acceptor end-groups, produce materials with strong near-infrared absorption and narrow optical bandgaps, making them suitable as non-fullerene acceptors in organic solar cells. the-innovation.org

Varying Acceptor Strength: Systematic studies on D-π-A-π-D compounds, where a dithieno[3,2-b]pyrrole donor is linked to various acceptors of increasing electron-withdrawing strength, demonstrate a clear correlation between the acceptor unit and the resulting redox and spectroscopic properties. acs.org Stronger acceptors lead to lower band gaps and can influence the ability of the material to be electropolymerized into a conductive polymer. acs.org

These engineered molecules are paving the way for next-generation organic electronics with improved performance and processability.

Pyrrole-Based Architecture Donor (D) / Acceptor (A) Units Key Properties Potential Application
Asymmetric DiketopyrrolopyrroleDithienyl-DPP (A) with various thiophene-linked acceptorsImproved solubility, ambipolar charge transport mdpi.comnih.govOrganic Field-Effect Transistors (OFETs)
Pyrrolo[3,2-b]pyrrole DerivativesPyrrolo[3,2-b]pyrrole (D) with carbazole-based groupsTunable hybridized local and charge-transfer (HLCT) properties rsc.orgresearchgate.netOrganic Scintillators
Ladder-Type S,N-HeteropentaceneFused Thiophene/Pyrrole Core (D) with IC-2F (A)Strong near-infrared absorption, narrow optical bandgap (1.38 eV) the-innovation.orgOrganic Solar Cells
Dithienopyrrole D-A-D SystemsDithieno[3,2-b]pyrrole (D) with acceptors like BTD, DPP, TZ (A)Tunable redox/spectroscopic properties, low-band-gap polymers acs.orgElectrochromic Devices

Future Perspectives and Challenges in 1 4 1h Pyrrol 1 Yl Phenyl 1h Pyrrole Research

Integration of Artificial Intelligence and Machine Learning for Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of materials science and drug discovery. ijisae.orgmdpi.com For a compound like 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole, these computational tools offer a powerful approach to accelerate the design of new derivatives with enhanced or specific properties.

Machine learning models can be trained on existing data from related N-aryl pyrrole (B145914) compounds to predict various molecular properties. nih.gov This includes, but is not limited to, electronic properties, solubility, and potential biological activity. By identifying structure-property relationships, AI algorithms can screen vast virtual libraries of potential derivatives of this compound to identify candidates with the desired characteristics before their actual synthesis, saving significant time and resources. nih.govintellegens.com

Generative models, a subset of AI, can even propose entirely new molecular structures based on the this compound scaffold, optimized for a specific application. ijisae.org For instance, if the goal is to develop a new organic semiconductor, the AI could suggest modifications to the pyrrole or phenyl rings that would enhance charge transport properties.

Illustrative Example of a Machine Learning Model for Property Prediction:

Derivative of this compound Predicted HOMO Level (eV) Predicted LUMO Level (eV) Predicted Band Gap (eV)
Unsubstituted-5.50-2.003.50
2,2'-dicyano--5.80-2.503.30
3,3'-dinitro--6.20-3.003.20
2,2',5,5'-tetramethyl--5.30-1.803.50

This table represents a hypothetical output from a machine learning model trained to predict the electronic properties of this compound derivatives. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels are crucial for determining a material's electronic behavior.

The primary challenge in this area is the availability of high-quality, extensive datasets for training the AI models. intellegens.com Experimental data for a wide range of this compound derivatives is currently limited. Therefore, a significant initial effort in synthesizing and characterizing a diverse set of these compounds will be necessary to build a robust dataset for effective machine learning.

Expanding the Scope of Functionalization and Derivatization for Tailored Properties

The versatility of the this compound scaffold lies in the potential for its functionalization and derivatization. By strategically adding different chemical groups to the pyrrole or phenyl rings, the properties of the molecule can be fine-tuned for specific applications, such as in organic electronics or medicinal chemistry. researchgate.netnih.gov

Future research will focus on developing novel and efficient methods for the selective functionalization of this compound. This includes C-H functionalization, a powerful technique that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.org

For instance, introducing electron-withdrawing or electron-donating groups onto the pyrrole rings can significantly alter the electronic properties of the molecule, making it suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov Similarly, attaching specific bioactive moieties could imbue the molecule with therapeutic properties.

Potential Functionalization Strategies and Their Impact:

Position of Functionalization Functional Group Potential Application
Pyrrole C2/C5 positionsAlkyl chainsImproved solubility in organic solvents for solution-processable electronics.
Pyrrole C3/C4 positionsHalogens (Br, I)Intermediates for further cross-coupling reactions to build more complex structures.
Phenyl ringCarboxylic acidAnchoring group for attachment to metal oxide surfaces in dye-sensitized solar cells.
Pyrrole NitrogenDifferent aryl groupsModulation of steric and electronic properties to fine-tune the band gap.

The challenge in this area is to achieve high regioselectivity, meaning the ability to introduce a functional group at a specific position on the molecule. beilstein-journals.org The development of new catalytic systems and a deeper understanding of the reactivity of the this compound core will be crucial for overcoming this hurdle.

Q & A

Q. What are the common synthetic routes for 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole, and what yields are typically achieved?

  • Methodological Answer : The compound is synthesized via multi-component one-pot reactions or catalytic cyclization. For example:
  • Four-component reactions using substituted pyrrole derivatives under reflux conditions (e.g., xylene, 25–30 hours) yield 67–85% .
  • Chloranil-mediated oxidative coupling of precursors, followed by NaOH treatment and recrystallization (methanol), achieves 85–98% yields .
    Table 1 : Synthesis Conditions and Yields
MethodCatalyst/SolventTime (hr)Yield (%)Reference
Four-component one-potXylene25–3067–85
Chloranil-mediatedXylene/NaOH25–3085–98

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assign δ values to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrole protons at δ 6.1–6.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) .
    Table 2 : Representative Spectral Data
TechniqueKey Peaks/AssignmentsReference
1H NMRδ 6.8–7.5 (aromatic), δ 6.1–6.5 (pyrrole)
IR~1600 cm⁻¹ (C=N), ~3050 cm⁻¹ (C-H)

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow acute toxicity protocols (Category 4 for oral/dermal/inhalation routes ):
  • Inhalation : Use fume hoods; relocate to fresh air if exposed .
  • Skin/Eye Contact : Rinse with water for ≥15 minutes; consult a physician .
  • Storage : Seal containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to:
  • Predict optimal reaction conditions (temperature, solvent) .
  • Reduce trial-and-error by 50% via feedback loops between simulations and lab trials .
    Example: ICReDD’s workflow narrows experimental parameters using computational screening, enabling efficient scale-up .

Q. How can contradictions in reported physicochemical data (e.g., melting points, yields) be resolved?

  • Methodological Answer :
  • Cross-validation : Replicate experiments under standardized conditions (e.g., controlled humidity, purity of precursors) .
  • Systematic Analysis : Use DSC (Differential Scanning Calorimetry) to verify melting points and HPLC to assess purity gradients .
    Example: Discrepancies in yields (67% vs. 98%) may arise from solvent purity or catalyst aging; systematic DOE (Design of Experiments) can isolate variables .

Q. What advanced applications exist for this compound in materials science or drug discovery?

  • Methodological Answer :
  • Organic Electronics : As a π-conjugated building block for OLEDs due to its planar aromatic system .
  • Pharmaceutical Intermediates : Functionalized pyrroles serve as precursors for kinase inhibitors or antiviral agents .
    Table 3 : Potential Applications
ApplicationMechanism/Use CaseReference
OLED Materialsπ-Conjugated backbone for luminescence
Drug DiscoveryScaffold for heterocyclic APIs

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